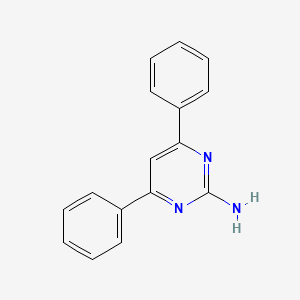

4,6-Diphenylpyrimidin-2-amine

Übersicht

Beschreibung

4,6-Diphenylpyrimidin-2-amine is a compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and an amino group at position 2. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 4,6-diphenylpyrimidin-2-amine typically involves the condensation of benzaldehyde derivatives with guanidine or its derivatives. One common method includes the reaction of benzaldehyde with guanidine carbonate under basic conditions, followed by cyclization to form the pyrimidine ring. The reaction conditions often involve heating and the use of solvents such as ethanol .

Analyse Chemischer Reaktionen

4,6-Diphenylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4,6-diphenylpyrimidin-2-amine derivatives. A significant investigation involved the synthesis of 25 derivatives containing a guanidine moiety. These compounds were evaluated for their cytotoxic effects against various cancer cell lines, including HCT116 human colon cancer cells. One notable derivative, referred to as derivative 12 , was found to selectively inhibit Aurora kinase A (AURKA) activity, a critical regulator in cell cycle progression and a target for cancer therapy .

Other Therapeutic Applications

Beyond anticancer properties, this compound has been investigated for its potential as an inhibitor against various biological targets:

- Adenosine Receptor A1 Inhibition : The compound has shown promise as an inhibitor against Adenosine receptor A1, which is implicated in various physiological processes and diseases .

- Broad Spectrum Pharmacological Activities : Research has indicated that derivatives of this compound may possess antibacterial, antifungal, and anticonvulsant activities, expanding its potential therapeutic applications beyond oncology .

Case Studies

Several case studies underscore the diverse applications of this compound:

Case Study 1: Anticancer Activity

In a study published in Nature journals, derivative 12 was tested against HCT116 cells where it exhibited significant cytotoxicity. The study employed flow cytometry for cell cycle analysis and immunoblotting techniques to confirm the inhibition of AURKA and subsequent apoptotic pathways .

Case Study 2: Inhibition of Adenosine Receptor

Another investigation focused on the inhibitory effects of this compound on Adenosine receptor A1. The results indicated that this compound could modulate receptor activity effectively, suggesting potential applications in treating conditions like heart disease or neurological disorders where adenosine signaling plays a critical role .

Data Tables

The following tables summarize key findings related to the synthesis and biological activities of various derivatives of this compound.

| Derivative | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Derivative 12 | AURKA Inhibition | 0.5 | Cancer Cells |

| Derivative 16 | Cytotoxicity | 1.2 | MCF-7 Breast Cancer |

| Derivative X | Adenosine A1 Inhibitor | 0.8 | Neurological Disorders |

Wirkmechanismus

The primary mechanism of action of 4,6-diphenylpyrimidin-2-amine involves the inhibition of Aurora kinase A, a protein kinase essential for cell division. By binding to the active site of Aurora kinase A, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Vergleich Mit ähnlichen Verbindungen

4,6-Diphenylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

4,6-Diarylpyrimidin-2-amines: These compounds share a similar structure but may have different substituents on the phenyl rings, affecting their biological activity.

Pyrimidine-based drugs: Compounds like imatinib and dasatinib, which are used in cancer therapy, also contain a pyrimidine core but differ in their specific substituents and targets.

Biologische Aktivität

4,6-Diphenylpyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. Its derivatives have been synthesized and evaluated for various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This article summarizes the current understanding of the biological activity of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 4,6-diphenylpyrimidin-2-amines typically involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purities .

Anticancer Activity

One of the most significant biological activities of this compound derivatives is their anticancer properties. Research has shown that certain derivatives can inhibit Aurora kinase A (AURKA), an enzyme critical for cell division and proliferation in cancer cells. For example, derivative 12 from a study demonstrated potent inhibition of AURKA activity, leading to reduced phosphorylation at Thr283 in HCT116 human colon cancer cells. This inhibition resulted in G2/M phase arrest of the cell cycle and induced apoptosis through caspase-mediated pathways .

Table 1: Summary of Anticancer Activities

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative 12 | AURKA | Not specified | Inhibits AURKA, induces apoptosis |

| Other derivatives | Various | Variable | Anticancer effects through different pathways |

Enzyme Inhibition

In addition to anticancer activity, some derivatives have shown promise as enzyme inhibitors. For instance, a study identified a derivative with significant β-glucuronidase inhibitory activity (IC50 = 2.8 µM), outperforming standard inhibitors . This suggests potential applications in managing conditions related to glucuronidase activity.

Table 2: Enzyme Inhibition Activities

| Compound | Target Enzyme | IC50 (µM) | Comparison Standard |

|---|---|---|---|

| Compound 24 | β-glucuronidase | 2.8 | D-saccharic acid (45.75) |

Antimicrobial Activity

Some studies have also explored the antimicrobial properties of 4,6-diphenylpyrimidin-2-amines. For example, one derivative exhibited moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship indicated that specific substitutions on the pyrimidine ring enhance antimicrobial efficacy.

Table 3: Antimicrobial Activities

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound 3 | Pseudomonas aeruginosa | 19 ± 0.33 |

| Ciprofloxacin | MSSA | 26 ± 0.33 |

Case Studies

- Aurora Kinase A Inhibition : In a detailed study involving various derivatives of this compound, derivative 12 was highlighted for its ability to effectively inhibit AURKA activity in cancer cells. The study utilized flow cytometry for cell cycle analysis and immunoblotting for assessing protein phosphorylation levels .

- Inhibition of β-glucuronidase : Another study synthesized multiple derivatives and evaluated their β-glucuronidase inhibitory activities through in silico docking studies and enzyme assays. The promising results suggest that these compounds could be developed into therapeutic agents for conditions requiring glucuronidase modulation .

Eigenschaften

IUPAC Name |

4,6-diphenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUCBEYDRUCBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347207 | |

| Record name | 4,6-diphenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40230-24-8 | |

| Record name | 4,6-Diphenylpyrimidin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040230248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-diphenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIPHENYLPYRIMIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD4YQ121L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4,6-Diphenylpyrimidin-2-amine?

A1: this compound is an organic compound with the molecular formula C20H17N3 [, ]. Spectroscopic analyses, including FTIR, 1H NMR, and Mass Spectroscopy have been used to confirm the structure of this compound and its derivatives []. The crystal structure reveals that the pyrimidine ring is inclined at specific dihedral angles to the two phenyl rings, influencing its molecular interactions [].

Q2: How does the structure of this compound relate to its potential biological activity?

A2: The core structure of this compound serves as a scaffold for developing various derivatives. Research suggests that modifications to this core structure, particularly by adding polyphenol groups, can lead to potent inhibition of Aurora kinase A []. This enzyme plays a crucial role in cell division, and its dysregulation is implicated in various cancers.

Q3: Have there been any computational studies on this compound and its derivatives?

A3: Yes, computational studies utilizing molecular docking and molecular dynamics simulations have been employed to investigate the potential of this compound derivatives as inhibitors of euchromatin histone lysine methyltransferase (EHMT2) []. This enzyme is a promising target for managing β-thalassemia, a genetic blood disorder.

Q4: What are the potential applications of this compound derivatives in medicinal chemistry?

A4: Based on current research, this compound derivatives show promise as potential therapeutic agents for: * Cancer treatment: Specifically, derivatives with polyphenol groups exhibit inhibitory activity against Aurora kinase A, a key regulator of cell division often dysregulated in cancer [].* Managing β-thalassemia: Computational studies suggest that some derivatives could act as inhibitors of EHMT2, offering a potential therapeutic strategy for this genetic blood disorder [].

Q5: Has the antioxidant activity of this compound been explored?

A5: Yes, studies have investigated the antioxidant activity of this compound and its derivatives using the DPPH assay. Encouragingly, a significant number of these compounds demonstrated promising antioxidant properties []. This finding suggests potential applications in conditions where oxidative stress plays a role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.